(2-Bromo-4-(trifluoromethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZOQOLDWTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution and Reduction Pathway
One of the most established methods involves starting from a halogenated aromatic compound, such as 4-bromo-2-(trifluoromethyl)benzonitrile, which undergoes reduction to the corresponding amine. This approach is detailed in a patent (EP0004447A2), where the nitrile derivative is reduced using borane complexes in tetrahydrofuran (THF):
- React 4-bromo-2-(trifluoromethyl)benzonitrile with borane-dimethyl sulfide complex in THF at 0°C, then reflux.
- After completion, hydrolyze with aqueous NaOH.
- Extract and purify the primary amine hydrochloride, which can then be converted into the free amine.
This method yields the compound with a typical yield of approximately 77%, demonstrating its efficiency for scalable synthesis. The process benefits from the high reactivity of borane reducing agents and the straightforward hydrolysis step.
Amination via Halogenation and Nucleophilic Substitution
Another common route involves halogenation of the aromatic ring, followed by nucleophilic substitution with ammonia or primary amines. The halogenation step often uses N-bromosuccinimide (NBS) or similar reagents to introduce bromine selectively at the ortho position relative to the trifluoromethyl group. The brominated intermediate then undergoes amination:
- Brominate 4-trifluoromethylbenzenes using NBS under controlled conditions.
- Subject the brominated compound to nucleophilic substitution with ammonia or methylamine.
- Purify the resulting (2-bromo-4-(trifluoromethyl)phenyl)methanamine.
This pathway is advantageous due to the availability of halogenated intermediates and the well-understood nucleophilic substitution chemistry.
Hydrogenation and Reduction of Nitrile Precursors
A notable method involves the reduction of nitrile derivatives, such as 4-bromo-2-(trifluoromethyl)benzonitrile, using catalytic hydrogenation:
- Use a palladium-on-carbon catalyst in ethanol or other suitable solvents.
- Hydrogenate at low pressure (50-100 psi) and moderate temperatures.
- Isolate the primary amine after filtration and concentration.
This method is efficient, with yields reported around 77%, and is suitable for industrial-scale production.
Preparation from Trifluoromethyl Halobenzenes
The synthesis of the trifluoromethylphenyl intermediates, such as 4-trifluoromethylchlorobenzene, is typically achieved via fluorination of benzoic acid derivatives or through direct fluorination of chlorobenzenes. These intermediates are then subjected to halogenation or nucleophilic substitution to introduce the amino group.
Research-Driven Routes and Variations
Recent research articles have explored alternative routes involving Buchwald–Hartwig coupling reactions, where halogenated trifluoromethylbenzenes are coupled with amines under palladium catalysis. For instance, the synthesis of substituted phenazines demonstrates the versatility of palladium-catalyzed cross-coupling reactions, which can be adapted for amine synthesis:
- React halogenated trifluoromethylbenzenes with amines using a palladium catalyst.
- Follow with reduction or oxidation steps to obtain the desired amine.
Data Summary Table
| Method | Starting Material | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Borane reduction | 4-bromo-2-(trifluoromethyl)benzonitrile | BH3·Me2S in THF, hydrolysis | 77 | Efficient for nitrile to amine conversion |
| Halogenation + Nucleophilic substitution | Trifluoromethylbenzenes | NBS, ammonia/methylamine | Varies | Selective halogenation followed by amination |
| Catalytic hydrogenation | Nitrile derivatives | Pd/C, ethanol, H2 | ~77 | Suitable for large-scale synthesis |
| Cross-coupling (Buchwald–Hartwig) | Halogenated trifluoromethylbenzenes | Pd catalyst, amines | Variable | Versatile for diverse derivatives |
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine serves as a versatile building block in organic synthesis. It facilitates the creation of various complex organic molecules through:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the diversification of chemical structures.
- Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds and other derivatives .
Pharmaceutical Development
The compound plays a crucial role in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for:
- Therapeutic Agents : It is investigated for potential use in treating neurological and psychiatric disorders due to its interactions with amine receptors in the nervous system.
- Lead Compounds : Its unique electronic properties may enhance its efficacy as a lead compound for drug development targeting specific diseases.
Biological Studies
In biological research, this compound is employed to explore:
- Mechanisms of Action : The compound's interactions with specific receptors can provide insights into neurotransmitter release and signaling pathways.
- Pathway Analysis : It aids in studying biological pathways involving amine-containing compounds, contributing to a better understanding of cellular processes.
Material Science
The compound's unique properties are leveraged in material science for:
- Specialty Chemicals : It is used in producing fluorinated polymers and surfactants that exhibit enhanced thermal stability and chemical resistance compared to traditional materials .
- Environmental Applications : Research explores its potential in environmental remediation processes, particularly for degrading persistent organic pollutants .
Case Study 1: Pharmaceutical Applications
A study focused on synthesizing potential therapeutic agents using this compound demonstrated its effectiveness as an intermediate in developing drugs targeting specific neurological conditions. The results indicated promising biological activity, warranting further investigation into its pharmacological properties.
Case Study 2: Organic Synthesis
In a series of experiments utilizing this compound as a precursor, researchers successfully synthesized various substituted phenylmethanamines through substitution reactions. This work highlighted the compound's versatility and efficiency as a building block for creating complex organic structures.
Mechanism of Action
The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares (2-Bromo-4-(trifluoromethyl)phenyl)methanamine with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:
Biological Activity
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine, a compound notable for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. These substituents significantly influence the compound's electronic properties and reactivity, which are crucial for its biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C8H8BrF3N |
| Molecular Weight | 251.06 g/mol |
| Functional Groups | Amino, Bromo, Trifluoromethyl |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination : Introduction of the bromine atom using brominating agents.
- Trifluoromethylation : Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate to introduce the trifluoromethyl group.
- Amine Formation : The final step involves amination of the corresponding halogenated aromatic compound.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound showed an IC50 value lower than 10 µM against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and contributing to its antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes involved in pathways related to cell growth and apoptosis .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent .
Q & A
Basic: What are the common synthetic routes for (2-Bromo-4-(trifluoromethyl)phenyl)methanamine?
Methodological Answer:
The synthesis typically involves halogenation and functional group transformations. For example, a reported route starts with bromination of a trifluoromethyl-substituted aniline derivative, followed by reductive amination or displacement reactions. In one protocol, intermediates are isolated via liquid-liquid extraction using methyl tert-butyl ether (MTBE) and aqueous NaOH to achieve phase separation . Another approach uses this compound as a reagent in Suzuki-Miyaura cross-coupling reactions, where boronic acids are coupled to aryl halides under palladium catalysis .
Key Considerations:
- Purity of intermediates is critical; HPLC (retention time: 1.31 min under SMD-TFA05 conditions) and LCMS (m/z 243 [M+H-C₄H₉OCO]⁺) are used for verification .
- Storage of the final product at 2–8°C prevents degradation .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : ¹⁹F NMR is particularly useful for analyzing the trifluoromethyl group, which appears as a singlet near -60 ppm . ¹H NMR resolves the benzylamine protons (δ ~3.8 ppm for -CH₂NH₂) and aromatic protons (δ ~7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (exact mass: 254.05 g/mol) confirms molecular formula C₈H₇BrF₃N .
- InChI Key : SYZGXVJQDWMJCI-UHFFFAOYSA-N provides a unique identifier for database searches .
Basic: What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Refrigerate (2–8°C) in airtight containers away from oxidizing agents .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Advanced: How can the trifluoromethyl group’s electronic effects influence its reactivity in drug design?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Enhances metabolic stability by reducing oxidative degradation.
- Modulates binding affinity to targets (e.g., enzymes like leucyl-tRNA synthetase) via dipole interactions and hydrophobic effects .
Experimental Validation : - Docking studies compare binding poses of analogs with/without -CF₃ to quantify interactions .
- SAR (Structure-Activity Relationship) assays assess antimicrobial potency against Candida albicans and Escherichia coli .
Advanced: What challenges arise in interpreting ¹⁹F NMR data for this compound?
Methodological Answer:
- Signal Splitting : Coupling with adjacent protons or ¹¹B/¹⁰B isotopes in boronic acid derivatives can complicate spectra .
- Solvent Effects : Fluorinated solvents (e.g., CDCl₃) may cause shifts; use deuterated DMSO or acetone for clarity.
- Quantitative Analysis : Integrate singlet peaks against internal standards (e.g., hexafluorobenzene) for accurate concentration measurements .
Advanced: How can synthetic byproducts be identified and mitigated?
Methodological Answer:
- Common Byproducts : Debrominated products or oxidized amines (e.g., nitriles) may form during amination .
- Detection : Use LCMS to monitor [M+H]⁺ ions and HPLC to resolve retention time discrepancies .
- Mitigation : Optimize reaction conditions (e.g., lower temperature for bromination, inert atmosphere for amination) .
Advanced: What strategies improve yield in cross-coupling reactions using this amine?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 enhance coupling efficiency with boronic acids .
- Solvent Optimization : Use THF or dioxane at 80–100°C for 12–24 hours.
- Additives : K₂CO₃ or CsF improves solubility of intermediates .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(PPh₃)₄, THF, 80°C | 78 | 98.5 |
| XPhos Pd G3, dioxane | 85 | 99.1 |
Advanced: How does isotopic labeling (e.g., ²H/¹³C) aid in metabolic studies?
Methodological Answer:
- Tracing Metabolism : Introduce ¹³C at the benzylic position to track cleavage of the C-N bond via LC-MS/MS.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-limiting steps in enzymatic degradation .
- Challenges : Synthesizing labeled derivatives requires modified routes (e.g., CD₃OD in reductive amination) .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- Software Tools : Schrödinger’s QikProp or SwissADME estimate logP (2.1), solubility (-3.2 LogS), and permeability .
- MD Simulations : Simulate membrane penetration (e.g., blood-brain barrier) using GROMACS with lipid bilayer models.
- Validation : Compare predictions with in vitro Caco-2 assays for absorption .
Advanced: How can spectral contradictions (e.g., overlapping peaks) be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
